molecular formula C19H22N4O3 B5148782 N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline

N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline

Cat. No. B5148782
M. Wt: 354.4 g/mol
InChI Key: IDIDSOHCHNOYBX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline, also known as NPC-01, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells. It also interacts with the opioid receptors and has been found to exhibit analgesic effects. Additionally, N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6. It also modulates the activity of immune cells such as macrophages and T-cells. N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline has been found to reduce pain and improve cognitive function in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline is its versatility in different scientific research applications. It has been found to exhibit potent pharmacological properties in various animal models. However, one of the limitations of N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline is its toxicity at high doses. It is important to carefully monitor the dosage and administration of N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline in lab experiments.

Future Directions

There are several future directions for the research on N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in cancer therapy. Further studies are needed to fully understand the mechanism of action of N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline and its potential therapeutic uses.
Conclusion
In conclusion, N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline is a novel compound that has gained significant attention in the field of scientific research. Its synthesis method has been optimized to obtain high yields of the compound with good purity. N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline has been extensively studied for its potential therapeutic uses and has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. It has several advantages and limitations for lab experiments, and there are several future directions for research on N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline.

Synthesis Methods

The synthesis of N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline involves the reaction of N,N-dimethylaniline with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine to obtain N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline. The synthesis method has been optimized to obtain high yields of the compound with good purity.

Scientific Research Applications

N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline has been extensively studied for its potential therapeutic uses. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. It has also been investigated for its ability to modulate the immune system and improve cognitive function.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-20(2)16-5-3-15(4-6-16)19(24)22-13-11-21(12-14-22)17-7-9-18(10-8-17)23(25)26/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIDSOHCHNOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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